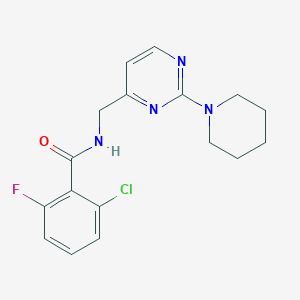

2-chloro-6-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

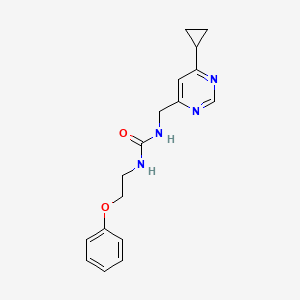

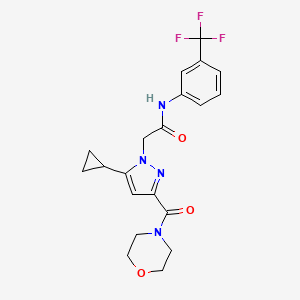

The compound “2-chloro-6-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs . It also contains a pyrimidine ring, which is a basic structure in many biological compounds, including the nucleotides cytosine and thymine in DNA .

Molecular Structure Analysis

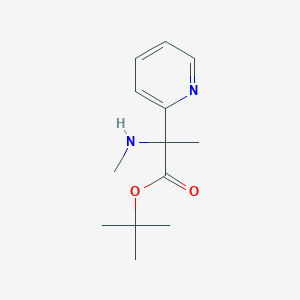

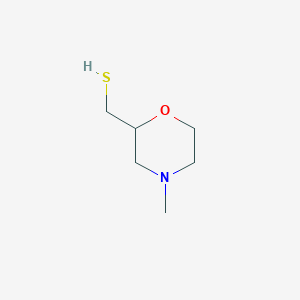

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide group would likely contribute to the planarity of the molecule, while the piperidine and pyrimidine rings could add three-dimensionality .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

Metabolism in Cancer Therapy

Flumatinib, a compound structurally related to the chemical , is under study for its role in the treatment of chronic myelogenous leukemia (CML). It has been identified to metabolize into several primary and secondary metabolites in human plasma, urine, and feces, indicating its potential and efficiency in cancer therapy. Its metabolism involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II metabolites like glucuronidation and acetylation products. The detailed metabolic pathways suggest the complexity of its interaction within the human body and its potential adaptability for therapeutic purposes (Gong et al., 2010).

Crystal Structure Analysis for Drug Development

The crystal structure of risperidone chloride 2.5-hydrate, another compound bearing similarity in its chemical backbone, has been analyzed to understand its molecular conformation better. Such studies are crucial for designing drugs with improved efficacy and reduced side effects by understanding the compound's behavior at the atomic level. This knowledge contributes significantly to the development of new pharmaceuticals with enhanced stability and bioavailability (Wang & Pan, 2006).

Novel Synthesis Methods

Research has been conducted on the synthesis of carboxamides, including methods that could potentially be applied to the synthesis of compounds similar to 2-chloro-6-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide. These synthesis methods are important for creating more efficient pathways for producing these compounds, potentially lowering production costs and increasing accessibility for research and therapeutic use (Mukaiyama et al., 1976).

Antiparkinsonian and Analgesic Activities

A study on the synthesis and pharmacological evaluation of certain pyridine derivatives derived from 2-chloro-6-ethoxy-4-acetylpyridine, akin to the chemical , revealed significant antiparkinsonian and analgesic activities. This highlights the potential of structurally similar compounds in contributing to the development of new treatments for Parkinson's disease and pain management (Amr et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O/c18-13-5-4-6-14(19)15(13)16(24)21-11-12-7-8-20-17(22-12)23-9-2-1-3-10-23/h4-8H,1-3,9-11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQFLEKEZKCOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2556055.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2556056.png)

![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2556061.png)

![N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2556065.png)

![5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2556066.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2556067.png)

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2556070.png)